Diethylene glycol divinyl ether chemical properties
Diethylene glycol divinyl ether chemical properties
An In-depth Technical Guide to the Chemical Properties of Diethylene Glycol Divinyl Ether
Introduction
Diethylene glycol divinyl ether (DEGDVE), also known by synonyms such as 1-(2-[2-(vinyloxy)ethoxy]ethoxy)ethylene and divinylcarbitol, is an organic compound with the chemical formula C₈H₁₄O₃[1][2]. It is a colorless to pale yellow, transparent liquid with a faint, mild ether-like odor[1][3][4]. Structurally, DEGDVE consists of a flexible diethylene glycol backbone with a vinyl ether group at each end. This bifunctional nature makes it a highly reactive and versatile monomer.
DEGDVE is widely utilized as a reactive diluent and cross-linking agent, particularly in the formulation of ultraviolet (UV) curable coatings, inks, and adhesives[1][5]. Its vinyl ether groups enable rapid polymerization under UV light, leading to the formation of durable and flexible materials[1]. It also serves as a chemical intermediate in various organic syntheses and in the production of specialty polymers with tailored properties[1][6].
Physicochemical Properties
The physical and chemical properties of diethylene glycol divinyl ether are summarized in the tables below. These properties are crucial for its handling, application, and performance in various formulations.
General and Physical Properties
| Property | Value |
| Molecular Formula | C₈H₁₄O₃[1][7] |
| Molecular Weight | 158.19 g/mol [8] |
| Appearance | Colorless to pale yellow, clear liquid[1][2][3] |
| Odor | Faint, mild, ether-like[1][3][4] |
| Density | 0.968 g/mL at 25 °C[9] |
| Melting Point | -21 °C to -24 °C[10][11][12] |
| Boiling Point | 198-199 °C[9] |
| Refractive Index (n20/D) | 1.446[9] |
| Flash Point | 160 °F (71.1 °C)[11] |
| Vapor Pressure | 0.02 mmHg[11] |
| Solubility | Insoluble or limited miscibility in water; soluble in many organic solvents[3][9][11] |
Chemical Identifiers
| Identifier | Value |
| CAS Number | 764-99-8[1][7] |
| EC Number | 212-133-3[8] |
| InChI Key | SAMJGBVVQUEMGC-UHFFFAOYSA-N |
| SMILES | C=COCCOCCOC=C |
Reactivity and Chemical Behavior
The presence of two vinyl ether groups makes DEGDVE highly reactive, particularly in polymerization reactions.
Cationic Polymerization
Diethylene glycol divinyl ether readily undergoes cationic polymerization, which can be initiated by UV radiation in the presence of a photoinitiator. This rapid curing process is a key advantage in its application in coatings and inks. The vinyl ether groups are highly susceptible to electrophilic attack, leading to the formation of a cross-linked polymer network. This process enhances the mechanical strength, chemical resistance, and adhesion of the final product[1]. Polymerization with acidic catalysts can produce crosslinked gels[9].
Other Chemical Reactions
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Hydrolysis: The divinyl ether can be hydrolyzed to diethylene glycol and acetaldehyde[9].
-
Addition Reactions: Chlorine or bromine can add across the double bonds[9]. Halogens, acids, and other electrophiles can readily react with the vinyl groups[6].
-
Acetalization: Reaction with an alcohol in the presence of water can produce a diacetal[9].
-
Peroxide Formation: Like many ethers, DEGDVE may form explosive peroxides upon prolonged exposure to air and moisture[2][13]. It is often stabilized with a small amount of potassium hydroxide (B78521) (KOH)[7][10].
Synthesis
The industrial synthesis of diethylene glycol divinyl ether is typically achieved through the reaction of diethylene glycol with acetylene. This reaction is often conducted under pressure and at elevated temperatures. The process can be catalyzed by either a strong base, such as potassium hydroxide (KOH), or an acid[3][7][14]. The base-catalyzed reaction is common, where diethylene glycol reacts with ethyne (B1235809) to yield the divinyl ether, which is then purified by distillation[7].
Experimental Protocols
Detailed methodologies for determining key chemical properties are provided below.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. It is a key physical constant for identification and purity assessment[15].
Methodology:
-
A small amount of the liquid sample (DEGDVE) is placed in a small test tube or a sample vial[16].
-
A capillary tube, sealed at one end, is inverted and placed into the liquid sample[16].
-
The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb[16].
-
The assembly is heated in a Thiele tube or a similar heating apparatus containing a high-boiling point oil[16].
-
The sample is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube[16].
-
The heat source is then removed, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube[17].
Determination of Density (Pycnometer Method)
Density is a fundamental physical property defined as the mass per unit volume of a substance[18].
Methodology:
-
A clean, dry pycnometer (a small glass flask of a specific volume) is weighed accurately (m₁).
-
The pycnometer is filled with the liquid sample (DEGDVE), ensuring no air bubbles are present, and the stopper is inserted. The exterior is wiped dry.
-
The filled pycnometer is weighed again (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
The pycnometer filled with the reference liquid is weighed (m₃).
-
The density of the sample (ρ_s) is calculated using the formula: ρ_s = ((m₂ - m₁) / (m₃ - m₁)) * ρ_r where ρ_r is the density of the reference liquid.
Spectroscopic Analysis: FT-IR and NMR
Spectroscopic methods are essential for confirming the molecular structure of DEGDVE.
FT-IR (Fourier Transform Infrared) Spectroscopy Protocol:
-
Sample Preparation: A drop of liquid DEGDVE is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal[19].
-
Background Scan: A background spectrum of the empty spectrometer is collected to account for atmospheric CO₂ and water vapor[19].
-
Sample Scan: The prepared sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹[20].
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For DEGDVE, key peaks would include C-H stretching from the vinyl groups (~3100-3000 cm⁻¹), C=C stretching (~1640-1620 cm⁻¹), and strong C-O-C (ether) stretching (~1200-1000 cm⁻¹)[21].
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy Protocol:
-
Sample Preparation: Approximately 5-10 mg of DEGDVE is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube[22].
-
Data Acquisition: The NMR tube is placed in the spectrometer. Standard single-pulse experiments are run to acquire the proton spectrum[22].
-
Data Analysis: The chemical shifts (δ), integration, and splitting patterns of the signals are analyzed to confirm the structure. For DEGDVE, one would expect to see signals corresponding to the vinyl protons (typically in the range of δ 4.0-4.2 ppm for the =CH₂ protons and δ 6.4-6.6 ppm for the =CH-O proton) and the ethylene (B1197577) glycol protons (in the δ 3.5-3.8 ppm range)[22].
Applications and Significance
The unique chemical properties of diethylene glycol divinyl ether make it a valuable component in several advanced material applications.
-
UV-Curable Coatings and Inks: Its ability to polymerize rapidly under UV light makes it an excellent reactive diluent, reducing viscosity and enabling fast curing times for durable coatings and inks[1][5].
-
Adhesives and Sealants: As a cross-linking agent, DEGDVE enhances the adhesive strength, flexibility, and chemical resistance of various adhesive and sealant formulations[1][10].
-
Polymer Production: It is used as a monomer to create cross-linked polymers and hydrogels, which find use in specialized fields like biomedicine for drug delivery systems[9][10].
-
Chemical Intermediate: DEGDVE serves as a versatile building block in organic synthesis for creating more complex molecules and polymers with desired properties such as hydrophilicity and thermal resistance[1][6].
Safety Information
Diethylene glycol divinyl ether is considered to have low acute toxicity upon oral exposure but may cause skin, eye, and respiratory tract irritation upon direct contact or inhalation[3][23]. It is classified as a combustible liquid[23]. Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling the substance[23][24]. It should be stored in a cool, dry, well-ventilated area away from sources of ignition and strong oxidizing agents[2][12]. As it can form peroxides, exposure to moisture should be avoided[2].
References
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